molecular formula C17H14N4O4S B2866649 1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448079-53-5

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2866649
CAS No.: 1448079-53-5
M. Wt: 370.38
InChI Key: AROVJGCITPVTTJ-UHFFFAOYSA-N
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Description

1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic chemical hybrid compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a unique molecular architecture combining a dibenzo[b,f][1,4]oxazepine scaffold with a 1-methyl-1H-pyrazole-4-sulfonamide moiety. The dibenzo[b,f][1,4]oxazepine core is a structure of significant interest in pharmaceutical research, documented in scientific literature as a key pharmacophore in inhibitors of epigenetic targets such as histone deacetylases (HDACs) . Concurrently, the pyrazole-sulfonamide component is a well-established class of bioactive compounds known for their ability to inhibit various enzymes, including carbonic anhydrase (CA) isoenzymes . The strategic fusion of these two distinct pharmacophores in a single molecule suggests potential for multifaceted biological activity and makes it a valuable candidate for probing novel biological pathways or developing multi-target therapeutic agents. The primary research value of this compound lies in its potential as a tool compound for investigating enzyme inhibition . Researchers can utilize it to explore its affinity and selectivity profile across a panel of enzymes, including various HDAC isoforms and carbonic anhydrases. Its mechanism of action, while requiring empirical validation for this specific molecule, is anticipated to involve interactions at the enzymatic active sites characteristic of its constituent parts. The sulfonamide group is known to coordinate with zinc ions in the active site of carbonic anhydrases, leading to potent inhibition . Similarly, compounds bearing the dibenzo[b,f][1,4]oxazepine scaffold have been designed to fit into the catalytic pocket of HDACs, blocking their activity and influencing gene expression . This reagent is supplied for Research Use Only (RUO) and is intended for in vitro laboratory studies. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-21-10-12(9-18-21)26(23,24)20-11-6-7-15-13(8-11)17(22)19-14-4-2-3-5-16(14)25-15/h2-10,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROVJGCITPVTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Oxazepine Core

Key differences arise from substitutions at positions 10 and 11 of the oxazepine ring:

Compound Name Oxazepine Substituents Sulfonamide/Functional Group Modifications Molecular Weight (g/mol) CCDC Number (if available)
1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide (Target) 11-oxo, 10-H 1-methylpyrazole-4-sulfonamide Not reported Likely within 4a–4z series
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide 10-ethyl, 11-oxo 2,4-dimethoxybenzene-sulfonamide Not reported Not provided
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 10-acetyl, 11-H 4-methylbenzenesulfonamide 408.47 Not provided
3,4-dimethyl-N~1~-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide 10-methyl, 11-oxo 3,4-dimethylbenzenesulfonamide Not reported Not provided
4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide 7-methyl, 11-oxo 4-hydroxybenzenecarboxamide (non-sulfonamide) Not reported Not provided

Key Observations:

  • Oxazepine Substitutions :
    • The target compound lacks alkyl/acyl groups at position 10 (10-H), whereas analogues feature ethyl (electron-donating, lipophilic) , acetyl (electron-withdrawing, polar) , or methyl groups . These substitutions influence steric bulk, solubility, and metabolic stability.
    • The 11-oxo group is conserved in most analogues, suggesting its role in hydrogen bonding or receptor interaction.
  • Sulfonamide Modifications: The target’s pyrazole-4-sulfonamide is distinct from benzene-sulfonamide derivatives (e.g., dimethoxy , methyl , dimethyl ). Pyrazole’s heterocyclic nature may enhance binding specificity compared to purely aromatic systems.

Implications of Structural Differences

  • Conversely, acetyl or hydroxy groups introduce polarity, favoring aqueous solubility.
  • Electron Effects : Electron-withdrawing acetyl may reduce aromatic ring reactivity, while electron-donating methoxy groups could enhance resonance stabilization.
  • Pharmacological Potential: While biological data are absent in the evidence, sulfonamide groups generally exhibit protease inhibition or receptor antagonism. The pyrazole moiety in the target compound may offer unique steric or electronic interactions compared to benzene-sulfonamides.

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